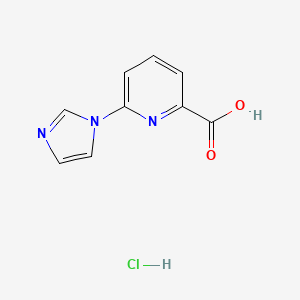

6-(1H-imidazol-1-yl)pyridine-2-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-(1H-imidazol-1-yl)pyridine-2-carboxylic acid hydrochloride” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis

The molecular weight of “6-(1H-imidazol-1-yl)pyridine-2-carboxylic acid hydrochloride” is 189.17 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

“6-(1H-imidazol-1-yl)pyridine-2-carboxylic acid hydrochloride” is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Coordination Chemistry and Metal Complexes

The unique structure of 6-(1H-imidazol-1-yl)pyridine-2-carboxylic acid hydrochloride allows it to act as a versatile ligand in coordination chemistry. When combined with metal ions (such as Zn(II) or Cu(II)), it forms coordination complexes. These complexes exhibit fascinating properties, including luminescence, magnetic behavior, and catalytic activity. Researchers explore these complexes for applications in sensors, catalysis, and molecular recognition .

Biomedical and Pharmaceutical Research

The imidazole moiety in this compound is of interest in drug discovery. Researchers investigate its potential as a scaffold for designing new pharmaceutical agents. By modifying the pyridine ring and imidazole group, scientists can create derivatives with enhanced bioactivity. These derivatives may target specific receptors, enzymes, or pathways, making them valuable candidates for drug development .

Antimicrobial and Antifungal Properties

Imidazole derivatives often exhibit antimicrobial and antifungal activities. Researchers explore the efficacy of 6-(1H-imidazol-1-yl)pyridine-2-carboxylic acid hydrochloride and its derivatives against bacterial strains, fungi, and yeast. These investigations contribute to the development of novel antimicrobial agents for clinical use .

Materials Science and Nanotechnology

The self-assembly properties of this compound make it suitable for constructing functional materials. Researchers incorporate it into metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and other porous materials. These structures find applications in gas storage, separation, and catalysis. Additionally, the compound’s luminescent properties make it useful in optoelectronic devices .

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry explores non-covalent interactions between molecules. Researchers investigate how 6-(1H-imidazol-1-yl)pyridine-2-carboxylic acid hydrochloride interacts with other molecules, such as guest molecules within host frameworks. These studies contribute to our understanding of molecular recognition, binding constants, and host-guest complexes .

Organic Synthesis and Functionalization

The carboxylic acid group in this compound allows for functionalization reactions. Researchers modify the molecule by introducing various substituents, such as alkyl groups or halogens. These modified derivatives serve as building blocks in organic synthesis, enabling the creation of more complex molecules. The compound’s reactivity and stability are crucial factors in designing efficient synthetic routes .

Orientations Futures

Mécanisme D'action

Target of Action

Imidazole-containing compounds, which include this compound, are known to have a broad range of biological activities . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, suggesting they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

6-imidazol-1-ylpyridine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2.ClH/c13-9(14)7-2-1-3-8(11-7)12-5-4-10-6-12;/h1-6H,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVLSYWQTMFVAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N2C=CN=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1H-imidazol-1-yl)pyridine-2-carboxylic acid hydrochloride | |

CAS RN |

1432679-80-5 |

Source

|

| Record name | 2-Pyridinecarboxylic acid, 6-(1H-imidazol-1-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432679-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.